molecular formula C7H4FNO4 B142247 2-Fluoro-5-nitrobenzoic acid CAS No. 7304-32-7

2-Fluoro-5-nitrobenzoic acid

Cat. No.: B142247
CAS No.: 7304-32-7
M. Wt: 185.11 g/mol
InChI Key: ICXSHFWYCHJILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H4FNO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a fluorine atom and a nitro group, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

2-Fluoro-5-nitrobenzoic acid is a benzoic acid derivative with substituents of a fluorine and a nitro-group at 2- and 5-positions . It is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile . This suggests that the compound’s primary targets could be these specific functional groups in biological systems.

Mode of Action

The compound interacts with its targets through a reaction known as the Ugi reaction . This is a four-component coupling reaction involving an aldehyde, an amine, an isocyanide, and a carboxylic acid, leading to the formation of a bis-amide . In this case, the this compound provides the carboxylic acid component of the reaction .

Biochemical Pathways

The ugi product formed by the reaction of this compound with its targets could potentially interfere with various biochemical pathways, depending on the specific nature of the aldehyde, isonitrile, and amine involved in the reaction .

Result of Action

The result of the action of this compound is the formation of a Ugi product . This product could have various molecular and cellular effects, depending on its specific structure and the biological context in which it is formed .

Action Environment

The action of this compound could potentially be influenced by various environmental factors. For example, the efficiency of the Ugi reaction may depend on factors such as temperature, pH, and the presence of certain catalysts . .

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-nitrobenzoic acid is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile . This suggests that it can interact with enzymes, proteins, and other biomolecules in biochemical reactions .

Cellular Effects

Given its reactivity, it is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with other molecules. It can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Its reactivity suggests that it could have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Like many compounds, it is plausible that its effects could vary with dosage, including potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Given its reactivity, it could potentially interact with enzymes or cofactors and affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins and affect its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-5-nitrobenzoic acid can be synthesized through several methods. One common method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. This method has been shown to yield this compound with high efficiency .

Another method involves the oxidation of 5-fluoro-2-nitrotoluene. This process typically includes nitration of toluene to form 5-fluoro-2-nitrotoluene, followed by oxidation to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and fluorination reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Dibenz[b,f]oxazepin-11(10H)-ones: Formed via SNAr reactions.

    2-Fluoro-5-aminobenzoic acid: Formed via reduction of the nitro group.

    Esters of this compound: Formed via esterification reactions.

Scientific Research Applications

2-Fluoro-5-nitrobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-nitrobenzoic acid
  • 4-Fluoro-3-nitrobenzoic acid
  • 5-Fluoro-2-nitrobenzoic acid
  • 2-Chloro-5-nitrobenzoic acid

Uniqueness

2-Fluoro-5-nitrobenzoic acid is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, the presence of the nitro group at the 5-position enhances the compound’s reactivity towards nucleophilic aromatic substitution, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-fluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXSHFWYCHJILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299880
Record name 2-Fluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7304-32-7
Record name 7304-32-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133450
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-nitrobenzoic acid
Reactant of Route 2
2-Fluoro-5-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Fluoro-5-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Fluoro-5-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Fluoro-5-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Fluoro-5-nitrobenzoic acid
Customer
Q & A

Q1: What makes 2-Fluoro-5-nitrobenzoic acid a valuable starting material in heterocyclic synthesis?

A: this compound possesses multiple reactive sites making it ideal for synthesizing diverse heterocyclic compounds. Its structure allows for easy functionalization and incorporation into complex molecules. For instance, it serves as a key synthon in solid-phase synthesis of various heterocycles like benzimidazoles, benzotriazoles, and benzodiazepines. [, ] The presence of chlorine, fluorine, and nitro groups allows for diverse chemical transformations, leading to a wide array of substituted derivatives.

Q2: Can you provide an example of how this compound is employed in the development of potential therapeutic agents?

A: Research highlights the use of this compound in synthesizing 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones, a class of compounds with potential therapeutic applications. [] The synthesis utilizes solid-phase methodology with polystyrene resin, allowing for efficient production and diverse substitutions at specific positions. This approach enables the exploration of structure-activity relationships and paves the way for developing new drug candidates within this chemical class.

Q3: Beyond its role in synthesizing complex molecules, are there other interesting applications of this compound?

A: Interestingly, this compound has been explored in the formation of co-crystals with caffeine. [] This research investigated the structural and mechanical properties of these co-crystals, highlighting the influence of intermolecular interactions on their behavior. Such studies contribute to understanding the solid-state properties of pharmaceutical materials, which can impact their formulation and delivery.

Q4: Are there any limitations or challenges associated with using this compound in synthesis?

A: While versatile, this compound does present some limitations. For example, researchers observed limitations in synthesizing an 8-membered benzodiazocine cycle using this starting material. [] This suggests that the reactivity and spatial constraints imposed by the molecule might affect the feasibility of forming certain ring systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.